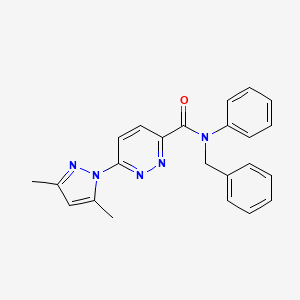

N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-N-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O/c1-17-15-18(2)28(26-17)22-14-13-21(24-25-22)23(29)27(20-11-7-4-8-12-20)16-19-9-5-3-6-10-19/h3-15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISSCXYUMZSCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic conditions.

Introduction of the Pyrazole Moiety: The 3,5-dimethyl-1H-pyrazole group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of a pyrazole derivative with a halogenated pyridazine intermediate.

Benzylation and Phenylation: The final steps involve the introduction of the benzyl and phenyl groups. This can be achieved through nucleophilic aromatic substitution reactions, where benzyl chloride and phenylamine are used as reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated reagents (e.g., benzyl chloride) in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Biology: The compound can serve as a probe to study biological pathways and mechanisms.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action of N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The interaction typically involves binding to the active site or allosteric sites, altering the protein’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine (CAS 270588-59-5, C₁₄H₁₅N₇ , molar mass 281.32 g/mol) , a structurally analogous compound differing in its heterocyclic core (tetrazine vs. pyridazine).

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Heterocyclic Core Reactivity :

- The tetrazine core (1,2,4,5-tetrazine) is highly electron-deficient due to four nitrogen atoms, making it reactive in inverse electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry . In contrast, the pyridazine core (1,2-diazine) is less electron-deficient, favoring hydrogen bonding and π-π stacking interactions, which are critical in ligand-receptor binding.

Substituent Effects: Both compounds share a 3,5-dimethylpyrazole group, which is sterically bulky and may influence solubility or steric hindrance in binding interactions.

Synthetic Accessibility: Tetrazines are typically synthesized via cycloaddition or condensation reactions under harsh conditions, whereas pyridazines are often prepared via cyclization of 1,4-diketones with hydrazines.

Potential Applications: Tetrazine derivatives are widely used in bioconjugation and materials science due to their IEDDA reactivity . Pyridazine carboxamides, however, are more common in medicinal chemistry as kinase inhibitors or GABA receptor modulators, though specific data for the target compound is lacking.

Biological Activity

N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its effects on autophagy, mTORC1 activity, and its antiproliferative properties against various cancer cell lines.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridazine core substituted with a benzyl group and a pyrazole moiety, which are crucial for its biological activity. The presence of the 3,5-dimethyl pyrazole enhances its interaction with biological targets.

Antiproliferative Effects

Recent studies have shown that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines. For instance, compounds related to this compound have demonstrated submicromolar potency in inhibiting the growth of MIA PaCa-2 pancreatic cancer cells. The mechanism involves the modulation of autophagy pathways and inhibition of mTORC1 activity, which plays a critical role in cell growth and proliferation .

The mechanism underlying the biological activity of this compound is primarily linked to its ability to modulate autophagy:

- mTORC1 Inhibition : The compound reduces mTORC1 activity, leading to increased autophagy at basal levels. This is evidenced by the accumulation of LC3-II and abnormal LC3-labeled punctae in treated cells .

- Disruption of Autophagic Flux : Under starvation conditions, these compounds interfere with mTORC1 reactivation, which is crucial for maintaining cellular homeostasis during nutrient deprivation. This disruption can lead to enhanced apoptosis in cancer cells while potentially sparing normal cells .

Study 1: MIA PaCa-2 Cells

In a study focusing on MIA PaCa-2 cells:

- Concentration : Compounds were tested at concentrations up to 10 μM.

- Findings : Significant reductions in mTORC1 reactivation were observed, correlating with increased autophagic flux disruption under starvation/refeed conditions .

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR study highlighted that modifications in the pyrazole and pyridazine moieties significantly affect the antiproliferative activity:

- Key Modifications : Substituents on the benzyl and phenyl groups were found to enhance potency.

- Results : Certain derivatives exhibited improved metabolic stability and selectivity towards cancer cells under metabolic stress .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.